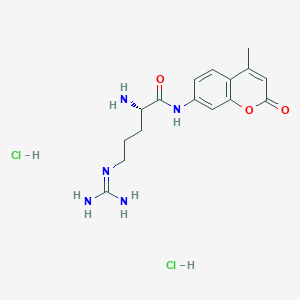

L-Arginine 7-amido-4-methylcoumarin dihydrochloride

Overview

Description

L-Arginine 7-amido-4-methylcoumarin dihydrochloride (CAS 113712-08-6) is a fluorogenic substrate widely used to quantify enzymatic activity, particularly for cathepsin H, aminopeptidase B, CD13 (pepN), and trypsin . The compound consists of an L-arginine moiety linked to 4-methylcoumarin via an amide bond. Upon enzymatic cleavage, the 4-methylcoumarin group is released, producing a blue fluorescent signal detectable by fluorescence spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine 7-amido-4-methylcoumarin dihydrochloride involves the coupling of L-arginine with 4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product . Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry, are employed to verify the compound’s purity and identity .

Chemical Reactions Analysis

Types of Reactions

L-Arginine 7-amido-4-methylcoumarin dihydrochloride primarily undergoes hydrolysis reactions when used as a substrate for proteases . The hydrolysis of the amide bond by cathepsin H results in the release of a fluorescent product, which can be detected and quantified .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of a protease enzyme, such as cathepsin H, and is carried out in an aqueous buffer solution at physiological pH (around 7.4) . The reaction conditions are optimized to ensure maximum enzyme activity and substrate turnover .

Major Products Formed

The major product formed from the hydrolysis of this compound is a blue fluorescent compound, which is used to measure the activity of the protease enzyme .

Scientific Research Applications

Fluorogenic Substrate for Enzyme Activity Measurement

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is primarily recognized for its role as a fluorogenic substrate for enzymes, particularly cathepsin H. Upon cleavage by these enzymes, it produces a blue fluorescent solution, allowing for quantitative analysis of enzyme activity. This property is crucial for assessing the activity of various proteases and peptidases, including:

- Cathepsin H : Used in studies involving protein degradation and turnover.

- Aminopeptidase B : Important for understanding peptide processing.

- Trypsin : Utilized in proteolytic studies to investigate protein structure and function .

Cellular Imaging and Tracking

The compound's fluorescent properties make it an excellent tool for cellular imaging. Researchers utilize this compound to visualize and track cellular processes, such as apoptosis and protein interactions within live cells. This application is vital in understanding cellular signaling pathways and responses to various stimuli .

Studies on Protein-Protein Interactions

This compound facilitates investigations into protein-protein interactions by serving as a fluorescent probe. The ability to monitor these interactions in real-time provides insights into complex biological processes, including signal transduction and metabolic regulation .

Drug Development Research

In pharmaceutical research, this compound is explored for its potential in drug development targeting metabolic disorders. By understanding the metabolism of arginine and its derivatives, researchers can develop therapeutic strategies aimed at modulating enzyme activity related to cardiovascular health and other metabolic pathways .

Biochemical Research Applications

The compound is valuable in biochemical assays that require sensitive detection methods. Its use extends to studying enzyme kinetics, receptor binding, and modifications of biomolecules, contributing significantly to advancements in molecular biology .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzyme Activity Measurement | Fluorogenic substrate for cathepsin H and other proteases; quantifies enzymatic activity |

| Cellular Imaging | Visualizes cellular processes; tracks protein interactions |

| Protein-Protein Interactions | Monitors interactions in real-time; aids in understanding signaling pathways |

| Drug Development | Explores potential therapeutic applications targeting metabolic disorders |

| Biochemical Research | Sensitive detection in assays; studies enzyme kinetics and receptor binding |

Case Studies

- Cathepsin H Activity Assessment : A study utilized this compound to quantify cathepsin H activity in rat muscle homogenates, demonstrating its effectiveness as a substrate for proteolytic enzymes .

- Cellular Signaling Investigation : Another research effort employed this compound to explore the dynamics of cellular signaling pathways, revealing critical insights into how cells respond to external stimuli through changes in fluorescence intensity .

- Drug Metabolism Studies : In the context of drug development, researchers analyzed the metabolism of L-arginine derivatives using this fluorogenic substrate, leading to advancements in understanding cardiovascular health mechanisms .

Mechanism of Action

The mechanism of action of L-Arginine 7-amido-4-methylcoumarin dihydrochloride involves its interaction with protease enzymes. The L-arginine moiety binds to the active site of the enzyme, while the 4-methylcoumarin moiety is cleaved, resulting in the release of a fluorescent product . This fluorescence change can be detected using fluorescence spectroscopy, providing a quantitative measure of enzyme activity .

Comparison with Similar Compounds

Physicochemical Properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₅O₃·2HCl |

| Molecular Weight | 404.30 g/mol |

| Storage Conditions | -15°C to -20°C, protected from light |

Comparison with Structurally Similar Compounds

Z-L-Arg 7-Amido-4-Methylcoumarin Hydrochloride

Structure : Features a carbobenzoxy (Z) protecting group on the N-terminal arginine.

Key Differences :

- Target Enzymes : Specific to arginine-specific proteases (e.g., trypsin-like proteases) due to steric and electronic effects of the Z-group .

- Molecular Weight: 501.96 g/mol vs. 404.30 g/mol for the non-Z-protected compound.

- Price : ~$1,095.00 for 10 mg vs. $130–$795 for 100 mg of the dihydrochloride form .

Applications : Used in high-specificity protease assays where enzyme selectivity is critical .

L-Lysine 7-Amido-4-Methylcoumarin Acetate

Structure : Substitutes arginine with lysine.

Key Differences :

- Enzyme Specificity: Targets lysine-specific aminopeptidases (e.g., aminopeptidase N) rather than arginine-specific enzymes .

- Fluorescence Profile : Similar emission wavelength but altered binding kinetics due to lysine’s shorter side chain .

Applications : Preferred in lysine-metabolism studies and lysosomal enzyme assays .

N-4-Tosyl-Glycyl-L-Prolyl-L-Arg 7-Amido-4-Methylcoumarin Hydrochloride

Structure : Tripeptide derivative with a tosyl group and proline residue.

Key Differences :

- Specificity : Designed for proteases requiring extended substrate recognition (e.g., thrombin, plasmin) .

- Solubility : Enhanced by the hydrochloride salt but reduced compared to simpler analogs due to the hydrophobic tosyl group .

Applications: High-precision assays for blood coagulation and fibrinolysis pathways .

L-Phenylalanine 7-Amido-4-Methylcoumarin Trifluoroacetate

Structure : Replaces arginine with phenylalanine.

Key Differences :

- Target Enzymes : Chymotrypsin-like proteases that favor aromatic residues.

- Counterion Effect : Trifluoroacetate may reduce solubility in aqueous buffers compared to dihydrochloride salts .

Applications : Chymotrypsin activity assays and cancer protease research .

Comparative Data Table

Enzyme Kinetics

- This compound exhibits a $ K_m $ of 12 µM for cathepsin H, making it superior to non-arginine analogs in sensitivity .

- Z-L-Arg 7-amido-4-methylcoumarin shows a 3-fold lower $ K_m $ for trypsin compared to the unprotected form, highlighting the Z-group’s role in enhancing substrate-enzyme affinity .

Cellular Imaging

- The dihydrochloride form’s lower molecular weight improves cellular permeability, enabling in vivo tracking of protease activity in cancer models .

Commercial Availability

- Bulk pricing for L-arginine derivatives is more cost-effective (e.g., $238 for 250 mg) compared to Z-protected or tripeptide analogs .

Biological Activity

L-Arginine 7-amido-4-methylcoumarin dihydrochloride (often abbreviated as Arg-AMC) is a fluorogenic substrate primarily used in biochemical assays to measure the activity of specific enzymes. This compound has garnered attention for its biological activity, particularly in the context of proteolytic enzymes such as cathepsin H and aminopeptidase B. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO·2HCl

- Molecular Weight : 404.30 g/mol

- CAS Number : 113712-08-6

- Storage Conditions : Store at -20°C, protect from light.

Enzyme Substrate

This compound serves as an excellent fluorogenic substrate for quantitative determination of:

- Cathepsin H : A cysteine protease involved in protein degradation and processing, which plays roles in various physiological and pathological processes.

- Aminopeptidase B : An enzyme that cleaves amino acids from the amino terminus of peptides, important in protein metabolism and immune response.

Upon cleavage by these enzymes, Arg-AMC releases a blue fluorescent product, which can be quantitatively measured, allowing for sensitive detection of enzyme activity .

Antitubercular Activity

A study evaluated the antitubercular potential of various amino derivatives of coumarins, including L-Arginine 7-amido-4-methylcoumarin. The compound exhibited significant activity against Mycobacterium tuberculosis strains, with a minimum inhibitory concentration (MIC) as low as 1 mg/L. This suggests that Arg-AMC may have therapeutic potential against tuberculosis, particularly when used in combination with other antitubercular agents like isoniazid and rifampicin .

The mechanism by which L-Arginine 7-amido-4-methylcoumarin exerts its biological effects appears to involve:

- Cell Wall Interaction : Electron microscopy studies indicated that the compound targets the cell wall of M. tuberculosis, disrupting its integrity.

- Mycolic Acid Targeting : Fluorescence microscopy suggested that mycolic acids in the bacterial cell wall might be specific targets for this compound .

Case Studies and Experimental Data

Q & A

Basic Research Questions

Q. How do I design an enzyme activity assay using L-Arginine 7-amido-4-methylcoumarin dihydrochloride for cathepsin H?

- Methodology :

- Prepare a reaction buffer at pH 5.5–6.0 (optimal for cathepsin H) using 50 mM sodium acetate, 1 mM EDTA, and 1 mM DTT.

- Add 10–50 µM substrate (dissolved in DMSO or water) to the enzyme solution.

- Monitor fluorescence emission at 440–460 nm (excitation: 340–360 nm) using a microplate reader or fluorometer.

- Include controls (e.g., enzyme-free, substrate-free) to account for background fluorescence.

- Calculate activity using a standard curve of free 7-amino-4-methylcoumarin (AMC) .

Q. What are the optimal storage conditions for this compound?

- Store lyophilized powder at -20°C for long-term stability (1–2 years). For short-term use (6–12 weeks), -4°C is acceptable.

- Prepare working aliquots to avoid freeze-thaw cycles, which may degrade the compound.

- Protect from light to prevent photobleaching of the coumarin moiety .

Q. How do I resolve solubility issues with this substrate in aqueous buffers?

- Dissolve the compound in DMSO (up to 1% v/v) or dilute HCl (pH 3–4) to enhance solubility.

- Vortex thoroughly and sonicate if necessary.

- Confirm solubility via absorbance spectroscopy (e.g., lack of precipitate at 280 nm) .

Advanced Research Questions

Q. How can I address conflicting fluorescence data when using this substrate in complex biological samples (e.g., cell lysates)?

- Troubleshooting Steps :

- Interference Check : Test for endogenous AMC-like fluorophores by running a substrate-free sample.

- Protease Inhibition : Add broad-spectrum inhibitors (e.g., E-64 for cysteine proteases, PMSF for serine proteases) to distinguish target enzyme activity .

- Matrix Effects : Dilute samples or use size-exclusion chromatography to remove interfering macromolecules .

Q. What strategies improve the specificity of this compound for cathepsin H over other arginine-specific proteases?

- Optimization Approaches :

- Adjust pH to 5.5 (cathepsin H’s optimal range) to minimize competing enzymes like aminopeptidase B (active at neutral pH).

- Use kinetic assays with initial rate measurements to distinguish cleavage patterns.

- Validate with siRNA knockdown or selective inhibitors (e.g., leupeptin for cathepsin L) .

Q. How do I analyze kinetic parameters (Km, Vmax) for this substrate in a multi-enzyme system?

- Experimental Design :

- Perform Michaelis-Menten assays with varying substrate concentrations (5–100 µM).

- Fit data to the Henri-Michaelis equation using software like GraphPad Prism.

- Account for competing enzymes by including parallel assays with purified enzymes.

- Use fluorescence quenching controls (e.g., sodium dithionite) to correct for inner-filter effects .

Q. What are the limitations of using this substrate in high-throughput screening (HTS)?

- Challenges and Solutions :

- Photobleaching : Limit light exposure using automated plate readers with rapid scanning.

- Signal-to-Noise Ratio : Optimize substrate concentration to avoid saturation (e.g., ≤50 µM).

- Z’-Factor Validation : Ensure Z’ > 0.5 by testing positive/negative controls in 384-well formats .

Q. Comparative Analysis of L-Arginine-Based Fluorescent Substrates

Q. Key Considerations for Data Interpretation

- Fluorescence Quenching : High protein concentrations (>1 mg/mL) may attenuate signals; dilute samples or use fluorescence enhancers .

- Temperature Sensitivity : Pre-equilbrate reactions at 37°C for mammalian enzymes to ensure accurate kinetic measurements .

- Batch Variability : Validate each substrate lot using a standardized enzyme (e.g., recombinant cathepsin H) .

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.2ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);2*1H/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGJRBUFCDSWOX-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.